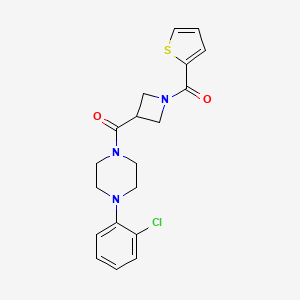

(4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

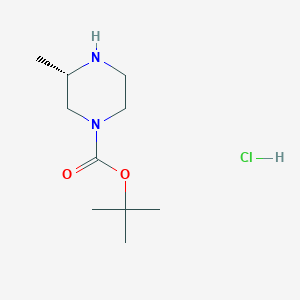

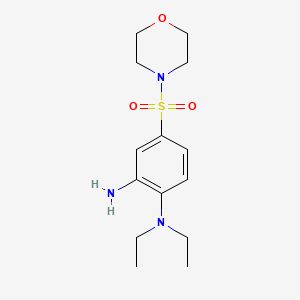

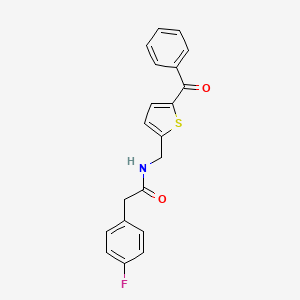

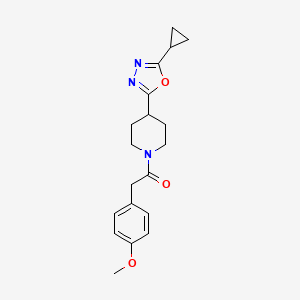

The synthesis of similar compounds involves various strategies. For instance, the synthesis of thiophene derivatives, a component of the requested compound, involves heterocyclization of various substrates . Another study designed and synthesized a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a thiophene ring, a piperazine ring, and an azetidine ring . The compound’s structure has been verified as part of the Chemical Structure Validation project .Applications De Recherche Scientifique

Antibacterial Activity

Piperazine derivatives have been explored for their antibacterial properties. The compound’s structure suggests potential antibacterial activity, which could be investigated against various bacterial strains. Researchers could assess its efficacy in inhibiting bacterial growth and explore its mechanism of action .

Antifungal Potential

Given the diverse biological activities associated with piperazine-containing compounds, it’s worth investigating whether this compound exhibits antifungal properties. Researchers could evaluate its effectiveness against fungal pathogens, including Candida species .

Anticancer Studies

The compound’s unique structure warrants investigation into its potential as an anticancer agent. In vitro studies on cancer cell lines (e.g., human colon or leukemia cells) could assess its cytotoxicity and potential for cancer therapy .

Neuroprotective Effects

Considering the piperazine ring’s relevance in treatments for neurodegenerative diseases, researchers might explore whether this compound has neuroprotective properties. In vitro or animal studies could shed light on its impact on neurodegenerative conditions like Parkinson’s or Alzheimer’s disease .

Psychoactive Properties

Although not a conventional application, some piperazine derivatives are used illicitly for recreational purposes. Researchers could investigate whether this compound exhibits any psychoactive effects or interacts with neurotransmitter systems .

Drug Delivery Systems

The compound’s structural features make it an interesting candidate for drug delivery systems. Researchers could explore its use as a carrier for targeted drug delivery, enhancing bioavailability or improving pharmacokinetics .

Anti-Inflammatory Potential

Piperazine-based compounds have shown anti-inflammatory activity. Investigating whether this compound modulates inflammatory pathways could provide insights for potential therapeutic applications .

Antidiabetic Effects

Given the prevalence of diabetes, compounds with antidiabetic properties are valuable. Researchers could assess whether this compound affects glucose metabolism, insulin sensitivity, or related pathways .

Mécanisme D'action

Target of Action

The primary targets of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone are likely to be specific receptors or enzymes involved in critical biochemical pathways. Based on the structure, it may interact with monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system . MAGL is responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG), an endocannabinoid involved in various physiological processes including pain modulation, appetite, and immune response.

Mode of Action

The compound likely acts as an inhibitor of MAGL, binding to the enzyme’s active site and preventing the hydrolysis of 2-AG . This inhibition increases the levels of 2-AG, enhancing its signaling through cannabinoid receptors (CB1 and CB2). The increased activation of these receptors can lead to various physiological effects such as analgesia, anti-inflammatory responses, and neuroprotection.

Biochemical Pathways

By inhibiting MAGL, the compound affects the endocannabinoid signaling pathway. The elevated levels of 2-AG result in prolonged activation of CB1 and CB2 receptors . This can modulate several downstream pathways, including those involved in pain perception, inflammation, and neuronal protection. The compound’s action may also influence other pathways indirectly through the modulation of neurotransmitter release and immune cell activity.

Pharmacokinetics

The pharmacokinetics of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone would include its absorption, distribution, metabolism, and excretion (ADME) properties. Given its structure, the compound is likely to be lipophilic, facilitating its absorption through cell membranes. It may undergo hepatic metabolism, possibly involving cytochrome P450 enzymes, and be excreted primarily via the renal route . The bioavailability of the compound would depend on its solubility, stability, and the efficiency of its metabolic pathways.

Result of Action

At the molecular level, the inhibition of MAGL by the compound leads to increased levels of 2-AG, enhancing cannabinoid receptor signaling . This can result in various cellular effects such as reduced inflammation, decreased pain sensation, and neuroprotection. At the cellular level, these effects can translate into therapeutic benefits for conditions like chronic pain, neurodegenerative diseases, and inflammatory disorders.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biochemical entities can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by the acidic or basic conditions of different bodily compartments. Additionally, interactions with other drugs or endogenous molecules could impact its binding affinity to MAGL and its overall pharmacological profile .

This comprehensive overview highlights the potential of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone as a therapeutic agent, particularly through its modulation of the endocannabinoid system.

: Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.

Propriétés

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S/c20-15-4-1-2-5-16(15)21-7-9-22(10-8-21)18(24)14-12-23(13-14)19(25)17-6-3-11-26-17/h1-6,11,14H,7-10,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUYPVHNADZNIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CN(C3)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-[Cyclopropyl-[(2R)-2-hydroxypropyl]amino]propan-2-ol](/img/structure/B2388134.png)

![1-Benzyl-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2388149.png)